molecular formula C20H13FN4O2S B4894485 2-fluoro-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

2-fluoro-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B4894485
M. Wt: 392.4 g/mol
InChI Key: YBRPYOWETWDNPJ-UHFFFAOYSA-N
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Description

2-fluoro-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that features a fluorine atom, a pyridine ring, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the benzoxazole and pyridine intermediates. The fluorination of the pyridine ring is often achieved using nucleophilic substitution reactions with fluorinating agents such as hydrofluoric acid or tetrabutylammonium fluoride . The final coupling step involves the reaction of the fluorinated pyridine with the benzoxazole derivative under conditions that promote the formation of the carbamothioyl linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener fluorinating agents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-fluoro-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The fluorine atom and the benzoxazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to its combination of a fluorinated pyridine ring and a benzoxazole moiety, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

2-fluoro-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O2S/c21-15-6-2-1-5-14(15)18(26)25-20(28)23-13-7-8-17-16(10-13)24-19(27-17)12-4-3-9-22-11-12/h1-11H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRPYOWETWDNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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